![molecular formula C17H24Cl2O3 B3028715 Isooctyl 2-(2,4-dichlorophenoxy)propionate CAS No. 28631-35-8](/img/structure/B3028715.png)
Isooctyl 2-(2,4-dichlorophenoxy)propionate
Overview
Description
Isooctyl 2-(2,4-dichlorophenoxy)propionate, also known as dichlorprop-isoctyl, is a derivative of dichlorprop . It is used as a herbicide and plant growth regulator . The IUPAC name for this compound is iso-octyl (2RS)-2-(2,4-dichlorophenoxy)propionate .
Molecular Structure Analysis
The molecular formula of this compound is C17H24Cl2O3 . The InChI representation of the molecule isInChI=1S/C17H24Cl2O3/c1-4-5-6-7-8-12(2)21-17(20)13(3)22-16-10-9-14(18)11-15(16)19/h9-13H,4-8H2,1-3H3
. The Canonical SMILES representation is CCCCCCC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
. Physical And Chemical Properties Analysis
The molecular weight of this compound is 347.3 g/mol . It has a XLogP3 value of 7.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 10 rotatable bonds . The topological polar surface area is 35.5 Ų .Scientific Research Applications
Herbicide Analysis and Risk Assessment
Isooctyl 2-(2,4-dichlorophenoxy)propionate, as a derivative of 2,4-dichlorophenoxy acetic acid (2,4-D), is widely used in herbicides. Zheng, Liu, and Hu (2020) have developed a method to analyze residues of 2,4-D isooctyl ester, among other compounds, in corn and soybeans using high-performance liquid chromatography-tandem mass spectrometry. This method aims to improve analysis accuracy and reduce under-reporting of residues. The research found low health risks to consumers based on the risk quotients measured (Zheng, Liu, & Hu, 2020).
Biodegradation and Environmental Impact
Wu et al. (2017) researched the rapid biodegradation of 2,4-dichlorophenoxyacetic acid by Cupriavidus gilardii T-1, a bacterial strain isolated from soybean field soil. This strain showed potential for the bioremediation of environments contaminated with phenoxyalkanoic acid herbicides, including this compound (Wu et al., 2017).
Adsorption and Removal from Water
Kamaraj et al. (2018) investigated the adsorption of hazardous 2-(2-methyl-4-chlorophenoxy) propionic acid (MCPP) from water using electrochemically synthesized zinc hydroxide. This research is relevant as it provides insights into the methods for removing substances similar to this compound from water, thereby mitigating environmental pollution (Kamaraj et al., 2018).
Environmental Distribution and Transfer
Namor et al. (2005) studied the distribution of chlorophenoxy acids, including this compound, in water and non-aqueous media. This research helps understand the environmental behavior of such herbicides and informs the development of strategies to manage their environmental impact (Namor et al., 2005).
Mechanism of Action
properties
IUPAC Name |
octan-2-yl 2-(2,4-dichlorophenoxy)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2O3/c1-4-5-6-7-8-12(2)21-17(20)13(3)22-16-10-9-14(18)11-15(16)19/h9-13H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRUQMZZBOQUNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28631-35-8 | |
Record name | Dichlorprop-isoctyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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